2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-14(12(2)23-19-11)8-16(20)18-10-17(21,13-5-6-22-9-13)15-4-3-7-24-15/h3-7,9,21H,8,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUZOIKBHOGVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide (CAS Number: 2034634-47-2) is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 346.4 g/mol. The structure features an isoxazole ring, a furan moiety, and a thiophene group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Isoxazole Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Attachment of Functional Groups : The furan and thiophene moieties are introduced via nucleophilic substitution reactions.
- Formation of the Acetamide Linkage : This is done by reacting an amine with an acyl chloride or anhydride.
Antioxidant Activity
Research indicates that derivatives of isoxazole compounds often exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge reactive oxygen species (ROS), suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Properties
Preliminary investigations have suggested that compounds containing furan and thiophene rings may possess antimicrobial activity. In vitro studies demonstrated that certain derivatives could inhibit the growth of various bacterial strains, indicating their potential as therapeutic agents against infections .
Anti-inflammatory Effects
Isoxazole derivatives have been noted for their anti-inflammatory properties. Compounds similar to this compound have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes . This suggests that the compound may be useful in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
Studies on related compounds have revealed cytotoxic effects against various cancer cell lines. For example, certain isoxazole derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) . The mechanism may involve apoptosis induction and disruption of cell cycle progression.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of the isoxazole ring allows for interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The unique structural components may facilitate binding to receptors involved in inflammation and pain signaling pathways.
Case Studies
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of three aromatic heterocycles (isoxazole, furan, thiophene) and a hydroxylated ethyl backbone. Below is a comparative analysis with structurally related compounds from Pharmacopeial Forum reports:
Table 1: Structural Comparison of Heterocyclic Acetamide Derivatives
Key Observations:
- Heterocycle Diversity : The target compound’s combination of isoxazole, furan, and thiophene is rare compared to analogs dominated by thiazole or single-heterocycle systems . This may enhance π-π stacking interactions but could reduce aqueous solubility.
- Pharmacophoric Features : Unlike the bicyclic or fused-ring systems in compounds, the target molecule’s flexibility may allow conformational adaptation to binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
